(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol
Description
The compound (1R,2R)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol is a thienopyridine derivative characterized by a cyclopentanol moiety attached to the 6,7-dihydrothieno[3,2-c]pyridine core. Its stereochemistry at the 1R and 2R positions is critical for biological activity, as seen in other chiral thienopyridines like clopidogrel .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
(1R,2R)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NOS/c14-11-3-1-2-10(11)13-6-4-12-9(8-13)5-7-15-12/h5,7,10-11,14H,1-4,6,8H2/t10-,11-/m1/s1 |
InChI Key |
MQTNHUGYXUPCDH-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCC3=C(C2)C=CS3 |
Canonical SMILES |
C1CC(C(C1)O)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Biological Activity
(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15N1OS
- Molecular Weight : Approximately 217.32 g/mol
The structure features a cyclopentanol moiety linked to a thieno[3,2-c]pyridine ring, which may contribute to its biological effects.
-
Antiplatelet Activity :
- Research indicates that compounds similar to this compound exhibit antiplatelet properties. These compounds inhibit platelet aggregation by blocking the P2Y12 receptor pathway, which is crucial in thrombus formation. Studies have shown that the thieno[3,2-c]pyridine derivatives can act as effective antagonists of this receptor .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented. However, related compounds typically exhibit moderate bioavailability with hepatic metabolism being a significant route for clearance.
Comparison with Similar Compounds
Structural Modifications and Core Features
The thienopyridine scaffold is a common feature among antiplatelet agents. Key structural differences between the target compound and its analogs include:
Key Observations :
- The cyclopentanol group in the target compound introduces a rigid, polar structure distinct from clopidogrel’s ester or ticlopidine’s chlorobenzyl group. This may influence solubility, metabolic stability, and binding affinity.
- Chirality: Like clopidogrel, the (1R,2R) configuration likely enhances target specificity, as enantiopure forms of thienopyridines are critical for activity .
Pharmacological Activity
- Clopidogrel : Irreversibly inhibits the P2Y12 ADP receptor, reducing platelet aggregation. Its active metabolite requires hepatic conversion .
- Ticlopidine : Similar mechanism but associated with severe hematological side effects (e.g., neutropenia), limiting its use .
- Target Compound: While direct activity data are unavailable, the cyclopentanol group may alter metabolic pathways.
- Compound 11 and 25 () : Benzoimidazolyl and trichlorophenyl substituents confer higher activity than clopidogrel in the presence of proton pump inhibitors, suggesting substituent-dependent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
